

Application Notes & Protocols: Formulation of Lipid Nanoparticles with Stearoxypropyl Dimethylamine

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Compound of Interest

Compound Name: Stearoxypropyl dimethylamine

Cat. No.: B093239

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Audience: Researchers, scientists, and drug development professionals.

Introduction

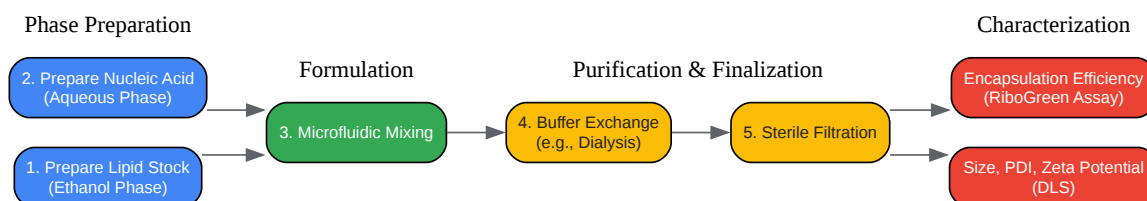
Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, most notably demonstrated by their use in mRNA vaccines. A critical component of these delivery vehicles is the ionizable cationic lipid, which is essential for encapsulating negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. **Stearoxypropyl dimethylamine** represents a class of ionizable lipids that possess a tertiary amine. This amine group is protonated at acidic pH, allowing for efficient complexation with nucleic acids during formulation, and becomes neutral at physiological pH.[1][2] This pH-dependent charge is crucial for the endosomal escape of the LNP cargo.

These application notes provide a comprehensive protocol for the formulation and characterization of LNPs using **Stearoxypropyl dimethylamine** or a similar ionizable lipid. The methodology is based on the widely adopted microfluidic mixing technique, which offers excellent reproducibility and control over nanoparticle characteristics.[3]

LNP Formulation and Characterization Workflow

The overall process involves preparing distinct lipid and nucleic acid phases, mixing them under controlled conditions to induce LNP self-assembly, and then characterizing the resulting

nanoparticles for critical quality attributes.



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Caption: Experimental workflow for LNP formulation and characterization.

Materials and Reagents

- Lipids:
 - Ionizable Lipid (e.g., **Stearyoxypropyl dimethylamine**)
 - Helper Phospholipid (e.g., DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine)
 - Cholesterol
 - PEG-Lipid (e.g., DMG-PEG 2000)
- Solvents & Buffers:
 - Ethanol (200 proof, molecular biology grade)
 - Citrate Buffer (50 mM, pH 4.0)
 - Phosphate-Buffered Saline (PBS), pH 7.4 (Nuclease-free)
- Nucleic Acid Cargo:
 - mRNA or siRNA of interest

- Characterization Reagents:
 - Quant-iT™ RiboGreen™ RNA Assay Kit
 - Triton X-100 (10% solution)
 - Nuclease-free water

Experimental Protocols

This protocol describes the preparation of LNPs using a microfluidic device, such as a NanoAssemblr.[3][4] The process involves the rapid mixing of a lipid solution in ethanol with a nucleic acid solution in an acidic aqueous buffer.[5]

- Preparation of Lipid Stock (Organic Phase):
 - Bring all lipid stocks to room temperature. Some lipids like DSPC and cholesterol may require gentle heating (e.g., 60-65°C) to fully dissolve in ethanol.[6]
 - In a sterile glass vial, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (see Table 1). A common ratio is 50:10:38.5:1.5.[4][6]
 - Vortex thoroughly to ensure a homogenous mixture. This is the organic phase.
- Preparation of Nucleic Acid Stock (Aqueous Phase):
 - Thaw the mRNA or siRNA stock on ice.
 - Dilute the nucleic acid to the desired concentration in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).[7] This acidic environment ensures the ionizable lipid becomes protonated upon mixing.
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid-ethanol mixture (organic phase) and the nucleic acid-buffer mixture (aqueous phase) into separate syringes.

- Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[4]
[8]
- Set the total flow rate (TFR). A common starting TFR is 12 mL/min.[4]
- Initiate the mixing process. The rapid mixing causes a drop in ethanol concentration, leading to the self-assembly of lipids into LNPs that encapsulate the nucleic acid.[9]
- Collect the resulting milky-white LNP solution from the outlet.
- Purification and Buffer Exchange:
 - To remove ethanol and raise the pH to a physiological level, the collected LNP solution must be dialyzed.
 - Transfer the LNP solution to a dialysis cassette (e.g., 10-14 kDa MWCO).
 - Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 12-24 hours.[4]
- Sterilization and Storage:
 - After dialysis, recover the LNP formulation.
 - Sterilize the final LNP solution by passing it through a 0.22 µm syringe filter.[10]
 - Store the LNPs at 4°C for short-term use.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are measured using Dynamic Light Scattering (DLS).[11]

- Dilute a small aliquot of the final LNP formulation in 1x PBS (for size and PDI) or 0.1x PBS (for zeta potential) to an appropriate concentration for the DLS instrument.[11]
- Analyze the sample according to the instrument's protocol.
- Record the Z-average diameter (nm), PDI, and zeta potential (mV). An acceptable PDI is typically < 0.2, indicating a monodisperse population of nanoparticles.

B. Nucleic Acid Encapsulation Efficiency (EE%)

The EE% is determined using a fluorescent dye assay, such as the RiboGreen assay, which measures the amount of unencapsulated (free) nucleic acid.[8]

- Prepare a Standard Curve: Create a series of nucleic acid standards of known concentrations in the assay buffer.
- Prepare LNP Samples:
 - Sample A (Total RNA): Dilute the LNP formulation in TE buffer. Add Triton X-100 to a final concentration of 0.2-0.5% to lyse the LNPs and release all encapsulated RNA.[6]
 - Sample B (Free RNA): Dilute the same LNP formulation in TE buffer without the addition of Triton X-100.
- Assay:
 - Add the RiboGreen reagent (diluted according to the manufacturer's protocol) to the standards and samples in a 96-well plate.
 - Incubate for 5 minutes in the dark.
 - Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
- Calculation:
 - Use the standard curve to determine the RNA concentration in Sample A ([RNA]Total) and Sample B ([RNA]Free).
 - Calculate the Encapsulation Efficiency using the formula: $EE (\%) = \frac{([RNA]_{Total} - [RNA]_{Free})}{[RNA]_{Total}} \times 100$

Representative Data and Parameters

The following tables summarize typical formulation parameters and expected characterization results for mRNA LNPs.

Table 1: Typical LNP Formulation Parameters

Parameter	Value	Reference
Lipid Molar Ratio		
Ionizable Lipid:DSPC:Chol:PEG	50 : 10 : 38.5 : 1.5	[4] [6] [7]
Microfluidic Mixing		
Aqueous:Organic Flow Rate Ratio	3:1	[4] [8]
Total Flow Rate (TFR)	2 - 12 mL/min	[4]
N:P Ratio		

| (Ionizable Lipid Nitrogen : RNA Phosphate) | ~3 - 6 |[\[7\]](#)[\[12\]](#) |

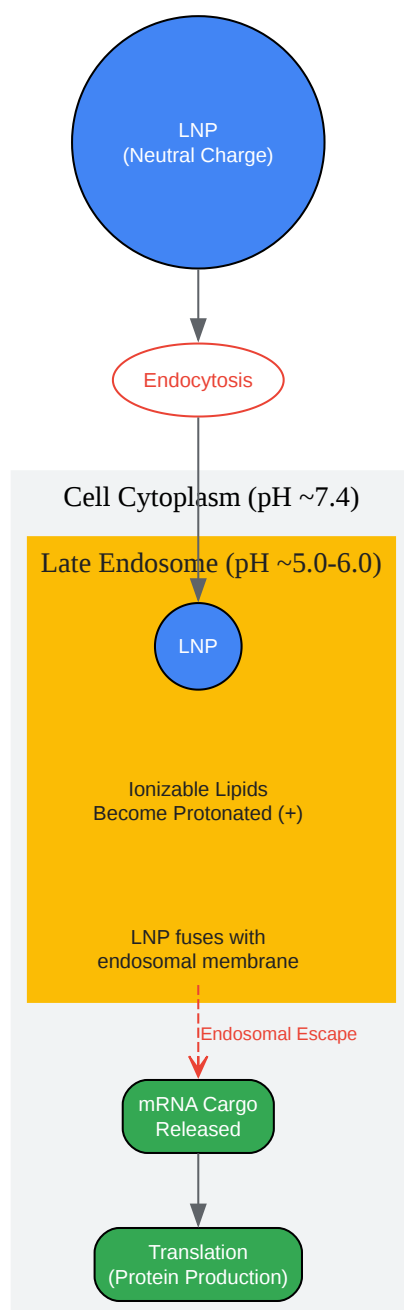
Table 2: Expected LNP Characteristics

Characteristic	Target Value	Method
Z-Average Diameter	80 - 120 nm	DLS
Polydispersity Index (PDI)	< 0.2	DLS
Zeta Potential (at pH 7.4)	Near-neutral (-10 to +10 mV)	DLS

| Encapsulation Efficiency (EE%) | > 90% | RiboGreen Assay |

Mechanism of Action: Endosomal Escape

The efficacy of LNP-mediated delivery hinges on the ability of the nucleic acid cargo to escape the endosome and enter the cytoplasm. The ionizable lipid is the key driver of this process.



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Caption: Proposed mechanism of LNP endosomal escape.

- Uptake: LNPs enter target cells via endocytosis.
- Acidification: The endosome matures and its internal pH drops.

- Protonation: The tertiary amine of **Stearoxypropyl dimethylamine** becomes positively charged in the acidic endosomal environment.
- Membrane Fusion: The now cationic LNP interacts with anionic lipids in the endosomal membrane, disrupting the membrane and allowing the nucleic acid cargo to escape into the cytoplasm.[1]
- Translation: Once in the cytoplasm, mRNA can be translated by ribosomes to produce the protein of interest.

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